

Physicochemical properties of 2-Chloropropionamide

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Compound of Interest

Compound Name: 2-Chloropropionamide

CAS No.: 7474-02-4

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An In-depth Technical Guide to the Physicochemical Properties of **2-Chloropropionamide**

Abstract

2-Chloropropionamide (CAS No: 27816-36-0) is a halogenated amide of significant interest in synthetic chemistry and drug discovery.[1][2] Its utility as a stereochemically tunable, low-reactivity electrophile for covalent probe development underscores the necessity of a comprehensive understanding of its physicochemical properties.[3] This guide provides an in-depth analysis of **2-Chloropropionamide**, detailing its chemical identity, structural features, and core physicochemical parameters. We offer field-proven, detailed protocols for the experimental determination of key properties such as solubility and spectroscopic identity, designed for researchers, scientists, and drug development professionals. The narrative emphasizes the causal links between these properties and their implications for practical application, particularly in the realm of covalent inhibitor design.

Chemical Identity and Structure

Correctly identifying a compound is the foundational step for any scientific investigation. **2-Chloropropionamide** is systematically named 2-chloropropanamide under IUPAC nomenclature.[2]

- Molecular Formula: C₃H₆ClNO[1]
- Molecular Weight: 107.54 g/mol [2]
- CAS Registry Number: 27816-36-0[1][4]
- Canonical SMILES: CC(C(=O)N)Cl[2]
- InChIKey: OEZPDHRXGCLGKB-UHFFFAOYSA-N[1]

The structure features a central chiral carbon, indicating the potential for stereoisomers. This is a critical consideration in drug development, where enantiomers can exhibit vastly different pharmacological and toxicological profiles. The presence of an amide functional group and a chlorine atom on the α -carbon dictates its chemical reactivity and physical properties.[3]

Core Physicochemical Properties

A summary of the key physical and chemical properties of **2-Chloropropionamide** is presented below. These values are essential for designing experimental conditions, predicting behavior in various matrices, and ensuring safe handling.

Property	Value	Source
Appearance	White to beige crystalline powder	[5]
Melting Point	77-81 °C (lit.)	[5]
Boiling Point	239.8 ± 13.0 °C (Predicted)	[5]
Molecular Weight	107.54 g/mol	
Density	1.1079 g/cm ³ (Rough Estimate)	[5]
pKa	14.69 ± 0.50 (Predicted)	[5]

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous fingerprint for compound identification and structural elucidation.

- **^1H NMR Spectroscopy:** The proton NMR spectrum is expected to be relatively simple. Key signals would include a doublet for the methyl (CH_3) protons, a quartet for the methine (CH) proton, and two broad singlets for the amide (NH_2) protons. The solvent used for analysis, typically CDCl_3 , will influence the chemical shifts of the amide protons.[6]
- **^{13}C NMR Spectroscopy:** The carbon NMR would show three distinct signals corresponding to the methyl carbon, the chlorinated α -carbon, and the carbonyl carbon of the amide group.[2]
- **Infrared (IR) Spectroscopy:** The IR spectrum is characterized by strong N-H stretching bands for the primary amide group (around $3200\text{-}3400\text{ cm}^{-1}$), a prominent C=O stretching vibration (amide I band) at approximately 1650 cm^{-1} , and a C-Cl stretching band typically found in the $600\text{-}800\text{ cm}^{-1}$ region.[1][2]
- **Mass Spectrometry (MS):** Electron ionization mass spectrometry (EI-MS) shows a characteristic fragmentation pattern. The molecular ion peak (M^+) would be observed at m/z 107, with a corresponding $\text{M}+2$ peak at m/z 109 in an approximate 3:1 ratio, which is indicative of the presence of a single chlorine atom. A common fragment corresponds to the loss of the chlorine atom, and the base peak is often observed at m/z 44.[2]

Solubility Characteristics

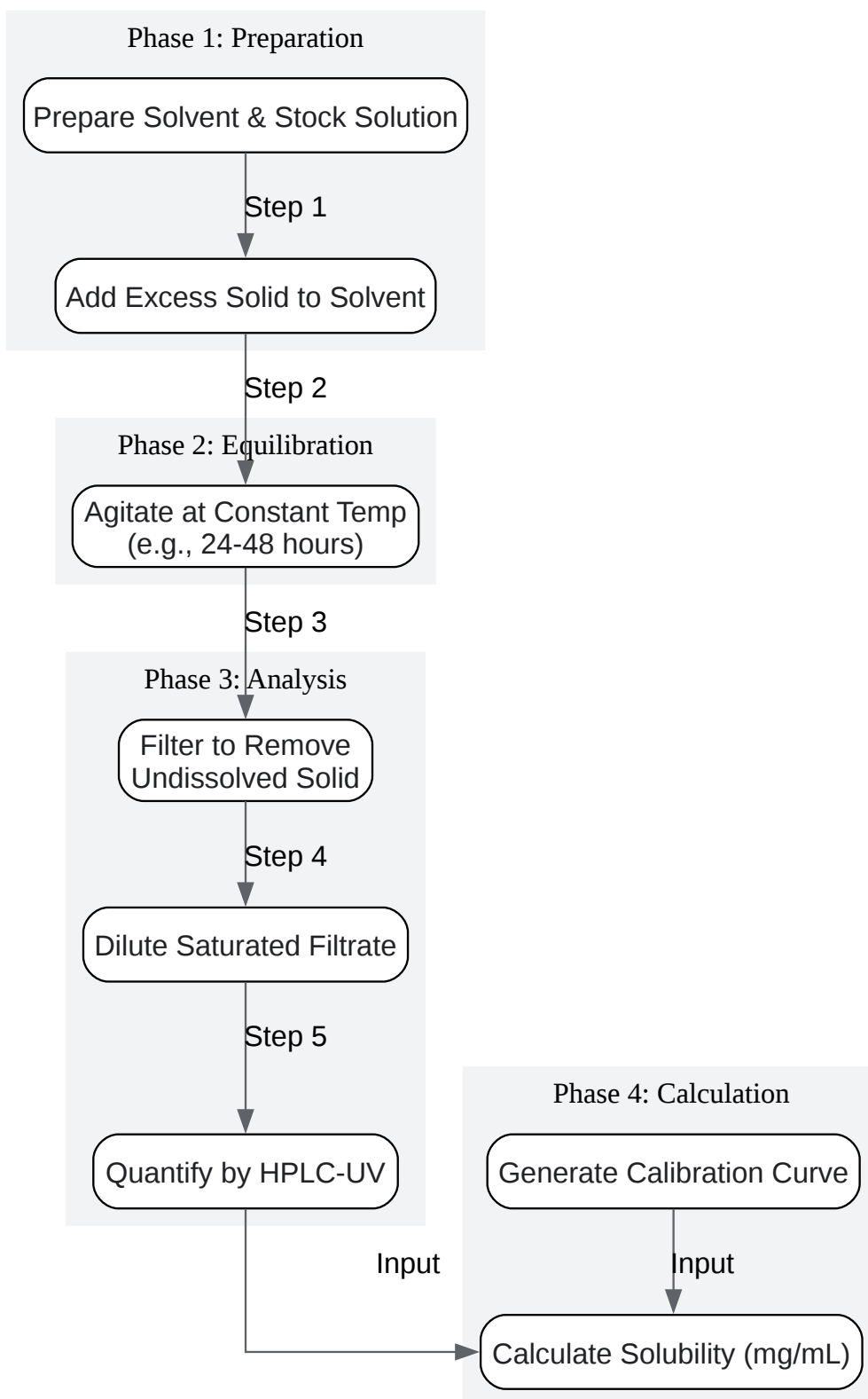
The solubility of a compound is a critical determinant of its utility, impacting everything from reaction kinetics to bioavailability. While extensive quantitative data for **2-Chloropropionamide** in a wide range of solvents is not readily available in published literature, its solubility profile can be predicted based on its molecular structure.

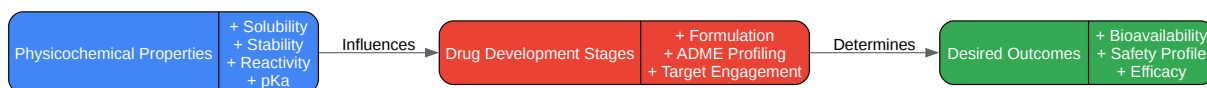
Predicted Solubility Profile:

- **Polar Protic Solvents (e.g., Water, Methanol):** Limited to moderate solubility is expected. The polar amide group can participate in hydrogen bonding, but the hydrophobic contributions of the alkyl backbone and chlorine atom may limit extensive solubility in water.[7]

- Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): Good solubility is anticipated due to favorable dipole-dipole interactions with the amide moiety.[7]
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the "like dissolves like" principle.[7]
- Nonpolar Solvents (e.g., Hexane, Toluene): Poor solubility is predicted, as the polar amide group is incompatible with nonpolar environments.[7]

Given the importance of this parameter, a robust experimental protocol for its determination is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[8]





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Caption: Relationship between Physicochemical Properties and Drug Development.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, **2-Chloropropionamide** is classified as a hazardous substance. [2][9]

- Hazard Statements:
 - H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [2] * H335: May cause respiratory irritation. [2]* Signal Word: Warning [9]* Personal Protective Equipment (PPE): When handling **2-Chloropropionamide**, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. [9]Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors. [9]* First Aid Measures: In case of contact, immediately flush eyes or skin with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move the individual to fresh air. [9]

Experimental Protocols

The following protocols are provided as self-validating systems for the characterization of **2-Chloropropionamide**.

Protocol: Determination of Thermodynamic Solubility

Objective: To determine the equilibrium solubility of **2-Chloropropionamide** in a given solvent using the shake-flask method.

Materials:

- **2-Chloropropionamide** (solid)
- Test solvent (e.g., Phosphate Buffered Saline pH 7.4)
- HPLC-grade acetonitrile and water
- Analytical balance, vortex mixer, orbital shaker
- 2 mL glass vials, 0.22 μ m syringe filters
- Calibrated HPLC-UV system

Methodology:

- **Preparation:** Add an excess amount of solid **2-Chloropropionamide** (approx. 5-10 mg) to a vial containing a known volume (e.g., 1 mL) of the test solvent. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- **Equilibration:** Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the samples for at least 24 hours to ensure equilibrium is reached. A 48-hour time point can be included to confirm that equilibrium has been maintained.
- **Sample Processing:** After equilibration, allow the vials to stand for 1 hour to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 μ m syringe filter to remove all particulate matter.
- **Quantification:**
 - Prepare a stock solution of **2-Chloropropionamide** in acetonitrile at a known concentration (e.g., 1 mg/mL).
 - Create a set of calibration standards (e.g., 1-100 μ g/mL) by serially diluting the stock solution.
 - Dilute the filtered sample with acetonitrile to a concentration that falls within the range of the calibration curve.

- Analyze the standards and the diluted sample by a validated HPLC-UV method.
- Calculation: Construct a calibration curve by plotting peak area versus concentration. Use the linear regression equation to determine the concentration of the diluted sample. Calculate the original solubility by correcting for the dilution factor.

Protocol: Characterization by ^1H NMR Spectroscopy

Objective: To confirm the identity and assess the purity of **2-Chloropropionamide**.

Materials:

- **2-Chloropropionamide** sample (approx. 5-10 mg)
- Deuterated chloroform (CDCl_3)
- NMR tubes, Pasteur pipettes
- NMR spectrometer (e.g., 400 MHz)

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the **2-Chloropropionamide** sample in about 0.7 mL of CDCl_3 directly in a clean, dry NMR tube.
- Shimming: Cap the tube and vortex gently to ensure complete dissolution. Place the tube in the NMR spectrometer and perform standard shimming procedures to optimize the magnetic field homogeneity.
- Acquisition: Acquire a ^1H NMR spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect at least 16 scans to ensure a good signal-to-noise ratio.
- Processing: Process the acquired Free Induction Decay (FID) using appropriate software. Apply a Fourier transform, phase correction, and baseline correction.
- Analysis: Integrate the peaks to determine the relative ratios of the protons. Compare the observed chemical shifts and coupling patterns to established reference data to confirm the

structure. The absence of significant impurity peaks provides an indication of sample purity.

Conclusion

2-Chloropropionamide is a valuable chemical entity with distinct physicochemical properties that make it suitable for specific applications in modern chemical research, most notably in the targeted design of covalent therapeutics. Its moderate reactivity, crystalline nature, and characteristic spectroscopic profile provide a solid foundation for its use. The protocols and data presented in this guide are intended to equip researchers with the necessary technical knowledge to confidently handle, characterize, and deploy **2-Chloropropionamide** in their experimental workflows, thereby ensuring both scientific integrity and operational safety.

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